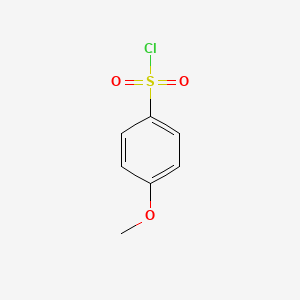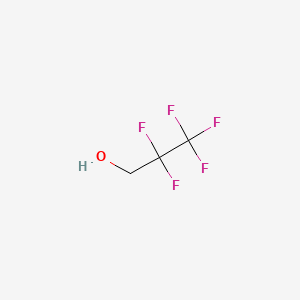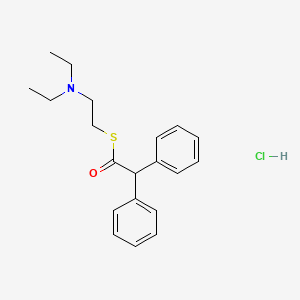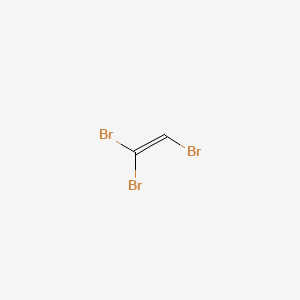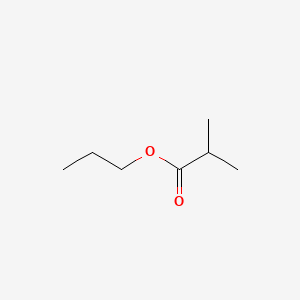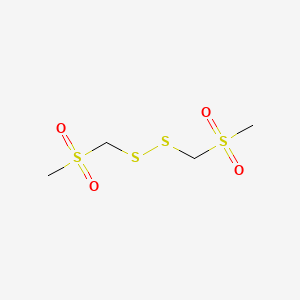
Bis((methylsulfonyl)methyl)disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylsulfonylmethyl) disulfide, also known as BMSMDS or dithiobis((methylsulfonyl)-methane, belongs to the class of organic compounds known as sulfones. Sulfones are compounds containing a sulfonyl group( which as the general structure RS(=O)2R' (R, R' =alkyl, aryl)) attached to two carbon atoms. Within the cell, bis(methylsulfonylmethyl) disulfide is primarily located in the cytoplasm. Outside of the human body, bis(methylsulfonylmethyl) disulfide can be found in mushrooms and onion-family vegetables. This makes bis(methylsulfonylmethyl) disulfide a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Catalyst-Free Self-Healing Elastomers : A study by Rekondo et al. (2014) discusses the use of aromatic disulfide metathesis, including bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).
Synthesis of Disulfide Compounds : Grossert et al. (1980) reported the reaction of thionyl chloride with a sulfene–amine zwitterion to produce bis(methylsulfonyl dichloromethyl) disulfide. This synthesis pathway also leads to the formation of bis(methylsulfonylmethyl) disulfide (Grossert et al., 1980).
Bifunctionalized Anionic Derivatives Synthesis : Sousa and Artaud (2008) utilized cyclic disulfide and bis-β-sulfanyl ethyl ester derived from dithiol as precursors to prepare oxidized sulfur-containing anionic species. This research highlights the versatility of disulfides in synthesizing complex organic compounds (Sousa & Artaud, 2008).
Stability of Disulfides in Heated Foods : Guth et al. (1995) investigated the stability of different disulfides, such as bis(2-methyl-3-furyl) disulfide, when dissolved in various solvents and heated. This study provides insights into the thermal behavior of disulfides in food chemistry contexts (Guth et al., 1995).
Electrophilic Reaction and Polymerization Studies : Tsuchida et al. (1994) explored the electrophilic reactions of phenyl bis(phenylthio) sulfonium cation as a precursor in the oxidative polymerization of diphenyl disulfide. Such studies are crucial for understanding the polymer synthesis process (Tsuchida et al., 1994).
Propriétés
Numéro CAS |
74963-70-5 |
|---|---|
Nom du produit |
Bis((methylsulfonyl)methyl)disulfide |
Formule moléculaire |
C4H10O4S4 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
methylsulfonyl-(methylsulfonylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10O4S4/c1-11(5,6)3-9-10-4-12(2,7)8/h3-4H2,1-2H3 |
Clé InChI |
IOXAYNQOZILPBK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CSSCS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)CSSCS(=O)(=O)C |
Autres numéros CAS |
74963-70-5 |
Synonymes |
is((methylsulfonyl)methyl)disulfide BMSMDS |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline](/img/structure/B1212940.png)
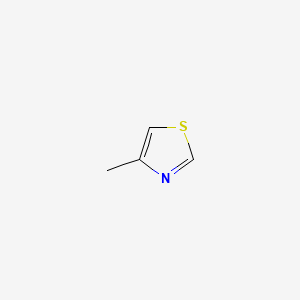
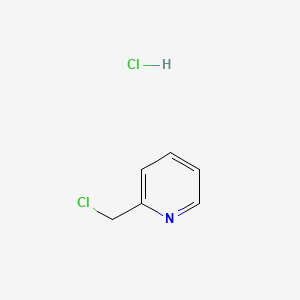
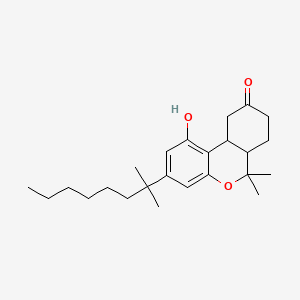
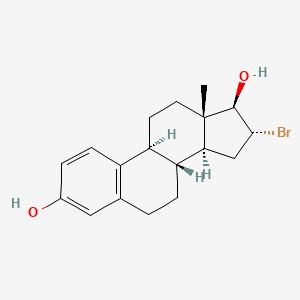
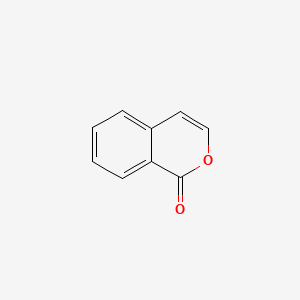
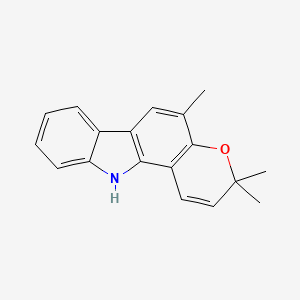
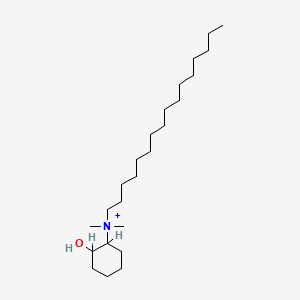
![7-[5-(3-Hydroxyoct-1-enyl)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1212956.png)
